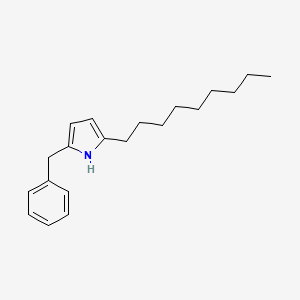
2-Benzyl-5-nonyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-5-nonyl-1H-pyrrole is a fascinating chemical compound known for its unique structure and diverse properties. This compound belongs to the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom. Due to its distinct structure, this compound exhibits a range of chemical and physical properties that make it valuable for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-nonyl-1H-pyrrole can be achieved through several methods. One common approach involves the condensation of benzylamine with nonyl aldehyde, followed by cyclization to form the pyrrole ring. This reaction typically requires the presence of a Lewis acid catalyst, such as aluminum chloride, and is carried out under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product in high purity .
化学反应分析
Types of Reactions: 2-Benzyl-5-nonyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding pyrrolidine derivative.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products Formed:
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidine derivatives.
Substitution: Nitro-pyrroles, halogenated pyrroles.
科学研究应用
2-Benzyl-5-nonyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of organic electronics and sensors due to its conductive properties
作用机制
The mechanism of action of 2-Benzyl-5-nonyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways .
相似化合物的比较
- 2-Benzyl-5-ethyl-1H-pyrrole
- 2-Benzyl-5-methyl-1H-pyrrole
- 2-Benzyl-5-hexyl-1H-pyrrole
Comparison: Compared to its analogs, 2-Benzyl-5-nonyl-1H-pyrrole exhibits unique properties due to the longer nonyl side chain. This structural difference can influence its solubility, reactivity, and biological activity. For example, the nonyl chain may enhance the compound’s ability to interact with lipid membranes, making it more effective as an antimicrobial agent .
属性
IUPAC Name |
2-benzyl-5-nonyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N/c1-2-3-4-5-6-7-11-14-19-15-16-20(21-19)17-18-12-9-8-10-13-18/h8-10,12-13,15-16,21H,2-7,11,14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYSXLILDLPWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

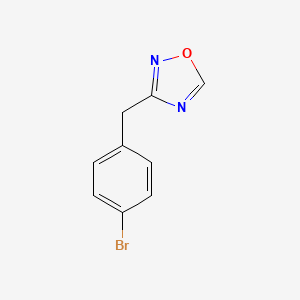
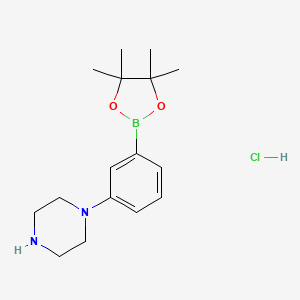
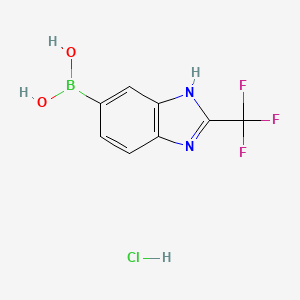
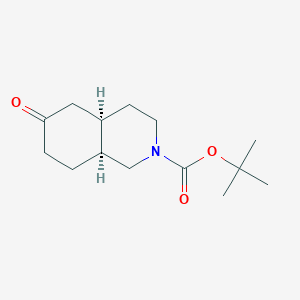
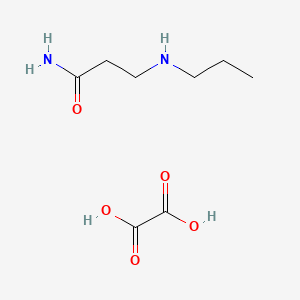
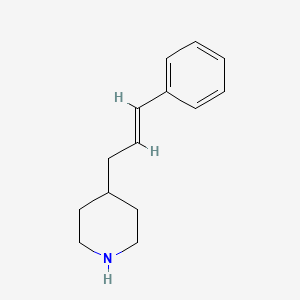
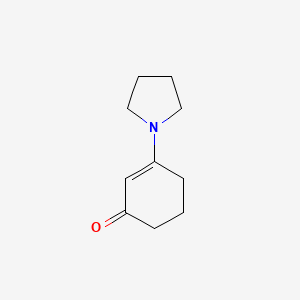
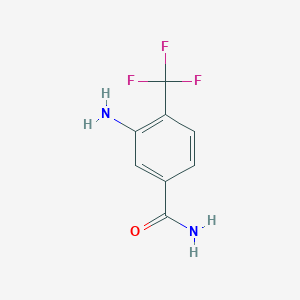
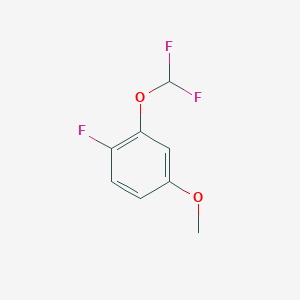
![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)
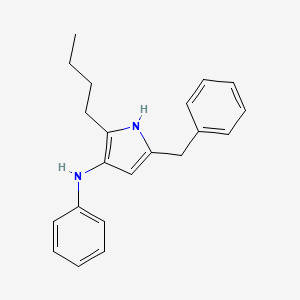
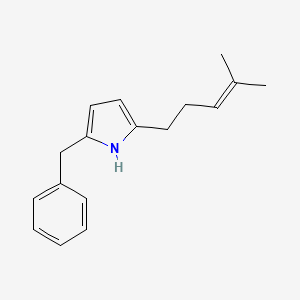
![2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335778.png)
